Product packaging for 6-(Aminomethyl)-5-methylpyridin-3-ol(Cat. No.:CAS No. 1256792-30-9)

6-(Aminomethyl)-5-methylpyridin-3-ol

Cat. No.: B13086569
CAS No.: 1256792-30-9
M. Wt: 138.17 g/mol
InChI Key: DBZZFVTVBPYBJB-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-methylpyridin-3-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.16 g/mol. As a substituted pyridinol featuring both a hydroxymethyl and an aminomethyl functional group, this compound serves as a valuable multifunctional synthetic intermediate in organic chemistry and medicinal chemistry research . Compounds with analogous aminopyridine structures are frequently utilized in the synthesis of azomethines (Schiff bases), which are a class of molecules known to exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties . The presence of multiple functional groups on the pyridine ring makes this compound a versatile building block for the development of novel pharmaceutical candidates, catalysts, and complex ligands. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers can request the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for detailed quality control and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B13086569 6-(Aminomethyl)-5-methylpyridin-3-ol CAS No. 1256792-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1256792-30-9

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-(aminomethyl)-5-methylpyridin-3-ol

InChI

InChI=1S/C7H10N2O/c1-5-2-6(10)4-9-7(5)3-8/h2,4,10H,3,8H2,1H3

InChI Key

DBZZFVTVBPYBJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CN)O

Origin of Product

United States

Biosynthesis and Metabolic Interconversion Pathways of Pyridoxamine

De Novo Biosynthetic Pathways of Vitamin B6 Precursors

The de novo synthesis of the pyridine (B92270) ring of vitamin B6 occurs through two mutually exclusive pathways: a deoxyxylulose 5-phosphate (DXP)-dependent pathway and a DXP-independent pathway. portlandpress.compnas.orgnih.gov An organism possesses the genetic machinery for one pathway or the other, but not both. pnas.org

The DXP-dependent pathway, extensively studied in Escherichia coli, is predominantly found in the γ-subdivision of proteobacteria. nih.govnih.govnih.gov This pathway involves a complex series of reactions that condense two precursor molecules: 1-deoxy-D-xylulose-5-phosphate (DXP) and 4-phosphohydroxy-L-threonine (4PHT). nih.govontosight.ai

The formation of the final product, pyridoxine (B80251) 5′-phosphate (PNP), is catalyzed by the concerted action of two key enzymes, PdxA and PdxJ. nih.govresearchgate.net PdxA functions as an NAD-dependent dehydrogenase that oxidizes 4PHT. portlandpress.comcore.ac.uk The product of the PdxA reaction, 3-amino-1-hydroxyacetone-1-phosphate, is highly unstable. portlandpress.com This intermediate is then condensed with DXP by the enzyme PdxJ, which functions as a PNP synthase, to form the pyridoxine ring of PNP. nih.govportlandpress.comcore.ac.uk The newly synthesized PNP is subsequently oxidized by a PNP oxidase (PdxH) to yield the active cofactor, PLP. portlandpress.comresearchgate.net

Table 1: Key Enzymes in DXP-Dependent Vitamin B6 Biosynthesis

EnzymeGeneFunctionSubstratesProduct
PdxA pdxA4-phosphohydroxy-L-threonine dehydrogenase4-(phosphohydroxy)-L-threonine, NAD+3-amino-1-hydroxyacetone-1-phosphate
PdxJ pdxJPyridoxine 5'-phosphate (PNP) synthase3-amino-1-hydroxyacetone-1-phosphate, 1-deoxy-D-xylulose-5-phosphate (DXP)Pyridoxine 5'-phosphate (PNP)
PdxH pdxHPyridoxine 5'-phosphate (PNP) oxidasePyridoxine 5'-phosphate (PNP)Pyridoxal (B1214274) 5'-phosphate (PLP)

The DXP-independent pathway is more widespread, found in most bacteria, archaea, fungi, and plants. pnas.orgnih.govresearchgate.net This route is characterized by two genes, pdx1 (also known as SNZ) and pdx2 (also known as SNO), which encode the two components of a large enzyme complex called PLP synthase. portlandpress.comnih.gov

This complex directly synthesizes PLP from precursors derived from the pentose (B10789219) phosphate (B84403) pathway and glycolysis. portlandpress.compnas.org Specifically, it catalyzes the formation of PLP from a pentose (ribose 5-phosphate or ribulose 5-phosphate), a triose (glyceraldehyde 3-phosphate or dihydroxyacetone phosphate), and glutamine. portlandpress.comnih.gov The Pdx2 subunit functions as a glutaminase, hydrolyzing glutamine to provide the ammonia (B1221849) required for the ring formation, while the Pdx1 subunit acts as the synthase, assembling the precursors into the final PLP molecule. portlandpress.comresearchgate.net

Table 2: Key Enzymes in DXP-Independent Vitamin B6 Biosynthesis

Enzyme/ComplexGenesFunctionSubstratesProduct
PLP Synthase pdx1 (or SNZ), pdx2 (or SNO)Catalyzes the direct synthesis of PLP.Ribose 5-phosphate (or Ribulose 5-phosphate), Glyceraldehyde 3-phosphate (or Dihydroxyacetone phosphate), GlutaminePyridoxal 5'-phosphate (PLP)
Pdx1 (SNZ)pdx1Synthase subunitPentose and triose phosphatesForms the pyridine ring
Pdx2 (SNO)pdx2Glutaminase subunitGlutamineProvides ammonia for the synthesis

Salvage Pathway Mechanisms for Pyridoxamine (B1203002) and Other Vitamers

Most, if not all, organisms, including those incapable of de novo synthesis like animals, possess a vitamin B6 salvage pathway. nih.govnih.gov This pathway is essential for recycling B6 vitamers from cellular protein degradation and for converting dietary forms of the vitamin—pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM)—into the active cofactor, PLP. nih.govresearchgate.net

The salvage pathway relies on the coordinated action of at least three key enzymes to phosphorylate and interconvert the various B6 vitamers. nih.gov

Pyridoxal Kinase (PDXK or PLK) : This ATP-dependent enzyme catalyzes the phosphorylation of the unphosphorylated vitamers (pyridoxal, pyridoxine, and pyridoxamine) to their respective 5′-phosphate esters (PLP, PNP, and PMP). nih.govvcu.eduiheartgains.com This is a critical step, as phosphorylation traps the vitamers inside the cell. researchgate.net

Pyridoxine/Pyridoxamine 5′-Phosphate Oxidase (PNPO or PdxH) : This FMN-dependent enzyme is central to the pathway, catalyzing the oxidation of both pyridoxine 5′-phosphate (PNP) and pyridoxamine 5′-phosphate (PMP) to form PLP. nih.govresearchgate.netvcu.edu In organisms with the DXP-dependent de novo pathway, the PdxH enzyme serves a dual role in both synthesis and salvage. caister.com

Pyridoxal Reductase (PLR) : This enzyme can reduce pyridoxal to pyridoxine. nih.govresearchgate.net

Through the actions of these enzymes, all forms of vitamin B6 can be efficiently converted into the biologically active PLP. nih.govresearchgate.net Transaminase reactions can also contribute to the interconversion of PMP and PLP as a side reaction. researchgate.net

Table 3: Key Enzymes of the Vitamin B6 Salvage Pathway

EnzymeAbbreviationFunctionReaction Catalyzed
Pyridoxal Kinase PDXK / PLKPhosphorylates B6 vitamers.Pyridoxal + ATP → Pyridoxal 5'-phosphate + ADP
Pyridoxine + ATP → Pyridoxine 5'-phosphate + ADP
Pyridoxamine + ATP → Pyridoxamine 5'-phosphate + ADP
PNP/PMP Oxidase PNPO / PdxHOxidizes phosphorylated vitamers to PLP.Pyridoxine 5'-phosphate + O₂ → Pyridoxal 5'-phosphate + H₂O₂
Pyridoxamine 5'-phosphate + O₂ + H₂O → Pyridoxal 5'-phosphate + NH₃ + H₂O₂
Pyridoxal Reductase PLRReduces pyridoxal.Pyridoxal + NAD(P)H + H⁺ → Pyridoxine + NAD(P)⁺

Maintaining the appropriate intracellular concentration of PLP is critical, as both deficiency and excess can be detrimental. vcu.edu The salvage pathway plays a central role in this homeostasis. nih.gov Regulation occurs at multiple levels, including transcriptional control of the salvage pathway genes and feedback inhibition of the enzymes. nih.gov For instance, high levels of PLP can act as an inhibitor of pyridoxal kinase, creating a feedback loop that prevents excessive production. vcu.edu In some bacteria, such as Salmonella typhimurium, the expression of salvage pathway genes is transcriptionally regulated to maintain PLP homeostasis. nih.gov The balance between the activities of kinases, oxidases, and cellular phosphatases—which can dephosphorylate PLP—is essential for controlling the cellular pool of the active cofactor. nih.govresearchgate.net

Comparative Genomics and Evolutionary Insights into Vitamin B6 Biosynthesis

Genomic analyses have revealed the distinct evolutionary histories of the two de novo vitamin B6 biosynthesis pathways. nih.gov The DXP-dependent pathway, involving the pdxA and pdxJ genes, is largely restricted to the γ-subdivision of proteobacteria. caister.comnih.gov In contrast, the DXP-independent pathway, characterized by the pdx1 and pdx2 genes, is found across all three domains of life: bacteria, archaea, and eukarya (plants and fungi). nih.gov This wide but mutually exclusive distribution suggests that the two pathways evolved independently to fulfill the same essential function. portlandpress.com

Structural and mechanistic comparisons of the key enzymes from both pathways, PdxJ and Pdx1, have surprisingly revealed significant similarities, suggesting a case of convergent evolution where different proteins evolved to perform a similar complex chemical transformation. portlandpress.com

The evolution of vitamin B6 metabolism in animals is marked by gene loss. oup.com Animals, including insects and mammals, lack the genes for either de novo pathway and are therefore dependent on dietary intake of vitamin B6. oup.comresearchgate.net They have, however, retained the genes for the salvage pathway, such as pyridoxal kinase and PNPO, which are essential for converting the various dietary vitamers into PLP. caister.comnih.gov The breakdown of the de novo biosynthetic pathways appears to have occurred independently multiple times in animal lineages, highlighting a dynamic evolutionary history of gene gain and loss in metabolic pathways. oup.com

Biochemical Mechanisms and Enzyme Mimetic Catalysis Involving Pyridoxamine

Coenzymatic Functions of Pyridoxamine (B1203002) 5′-Phosphate (PMP)

Pyridoxamine 5′-Phosphate (PMP) is the aminated form of the active coenzyme Pyridoxal (B1214274) 5'-Phosphate (PLP). wikipedia.org Together, they are central to the catalysis of over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified enzyme activities. wikipedia.org These enzymes, broadly termed PLP-dependent enzymes, are involved in essential metabolic pathways, primarily concerning amino acid biosynthesis and catabolism. frontiersin.orgnih.gov The versatility of the PMP/PLP coenzyme system stems from its ability to covalently bind to amino acid substrates via a Schiff base linkage, acting as an electrophilic catalyst that stabilizes various carbanionic reaction intermediates. wikipedia.org

The catalytic cycle of these enzymes involves the interconversion between the PLP form, which is covalently linked to a lysine residue at the enzyme's active site (internal aldimine), and the PMP form, which carries the amino group transferred from a substrate. frontiersin.orgfrontiersin.org

Mechanism of Amino Group Transfer in Transamination Reactions

Transamination is a cornerstone of amino acid metabolism, facilitating the redistribution of amino groups and the synthesis of non-essential amino acids. slideshare.net This process is catalyzed by aminotransferases (also known as transaminases) and universally requires the PMP/PLP coenzyme. slideshare.netwikipedia.org The reaction mechanism is a classic example of a Ping Pong Bi-Bi mechanism, occurring in two distinct stages. slideshare.netwikipedia.org

Stage 1: Transfer of Amino Group from Amino Acid to PLP

Transimination: The process begins with the enzyme in its PLP form, where PLP is bound to the ε-amino group of an active site lysine residue as a Schiff base (internal aldimine). An incoming amino acid substrate displaces the lysine, forming a new Schiff base with PLP (external aldimine). wikipedia.orglibretexts.orglibretexts.org

Tautomerization: A basic residue in the enzyme's active site, often the same lysine that was displaced, abstracts a proton from the α-carbon of the amino acid. libretexts.orgnih.govyoutube.com The conjugated pyridine (B92270) ring of PLP acts as an electron sink, stabilizing the resulting carbanionic intermediate. nih.gov This is followed by reprotonation at a different position, converting the aldimine into a ketimine. libretexts.orgnih.gov

Hydrolysis: The ketimine is hydrolyzed, breaking the carbon-nitrogen bond. This releases an α-keto acid (the carbon skeleton of the original amino acid) and leaves the coenzyme in its aminated form, PMP. wikipedia.orglibretexts.orglibretexts.org

Stage 2: Transfer of Amino Group from PMP to α-Keto Acid

Schiff Base Formation: A new α-keto acid (commonly α-ketoglutarate) enters the active site and its keto group reacts with the amino group of PMP. wikipedia.orgaskfilo.com This forms a ketimine intermediate through a carbinolamine intermediate, with the elimination of a water molecule. askfilo.com

Tautomerization: The ketimine undergoes a reverse tautomerization process, transferring the proton back to the α-carbon position, forming an aldimine. askfilo.com

Transimination: The ε-amino group of the active site lysine residue attacks the aldimine, displacing the newly formed amino acid (commonly glutamate). This regenerates the internal aldimine, returning the enzyme to its initial PLP-bound state, ready for another catalytic cycle. wikipedia.orglibretexts.orgaskfilo.com

This two-stage mechanism allows the enzyme to act as an intermediary, transferring the amino group without the net consumption or production of the coenzyme. slideshare.netwikipedia.org

Key Steps in PMP-Mediated Transamination

StepDescriptionKey IntermediatesCoenzyme Form
1. Transimination (Part 1)Incoming amino acid displaces enzyme's lysine to bind with PLP.External AldiminePLP → PMP
2. Tautomerization (Aldimine to Ketimine)Proton transfer from the substrate's α-carbon to the coenzyme.Quinonoid Intermediate, KetiminePLP → PMP
3. HydrolysisRelease of the α-keto acid product.α-Keto AcidPLP → PMP
4. Schiff Base Formation (Part 2)Incoming α-keto acid binds to PMP.External KetiminePMP → PLP
5. Tautomerization (Ketimine to Aldimine)Reverse proton transfer to form a new amino acid bound to the coenzyme.Quinonoid Intermediate, AldiminePMP → PLP
6. Transimination (Part 2)Enzyme's lysine displaces the new amino acid, regenerating the enzyme.New Amino AcidPMP → PLP

Role of PMP in Enzyme-Catalyzed Reactions Beyond Transamination

The PMP/PLP coenzyme is not limited to transamination; it is a versatile catalyst for a variety of reactions involving amino acids. frontiersin.orgnih.gov The specific reaction catalyzed depends on the enzyme's active site structure, which controls the orientation of the substrate and dictates which bond to the α-carbon is broken. wikipedia.org These reactions share the initial step of forming an external aldimine between the amino acid substrate and PLP.

Other key PLP-dependent reactions include:

Decarboxylation: PLP-dependent decarboxylases catalyze the removal of the carboxyl group from amino acids to form biogenic amines. nih.govslideshare.net This is crucial for the synthesis of neurotransmitters like dopamine, serotonin (B10506), and GABA. nih.govnbinno.com In this mechanism, the PLP coenzyme stabilizes the carbanion formed upon the release of CO2. frontiersin.org

Racemization: Amino acid racemases interconvert L- and D-amino acids. PLP stabilizes the carbanionic intermediate that is formed when the α-proton is removed, allowing for reprotonation from either face of the molecule. frontiersin.orglibretexts.org

Deamination: This process involves the removal of an amino group. PLP assists in this reaction, which is a key step in the catabolism of amino acids. frontiersin.orgnih.gov

Elimination and Replacement Reactions: PLP is also a cofactor in β-elimination and γ-elimination reactions, which are important in the metabolism of amino acids like serine, cysteine, and threonine.

Non-Enzymatic Reactions and Mechanistic Elucidation of Pyridoxamine

Pyridoxamine possesses unique chemical properties, endowed by its phenolic hydroxyl group and the aminomethyl group, that allow it to participate in significant non-enzymatic reactions. wikipedia.org These reactions are particularly relevant to its role as a potent inhibitor of the formation of Advanced Glycation End Products (AGEs), which are implicated in the complications of diabetes and other diseases. nih.govnih.gov

Advanced Glycation End Product (AGE) Inhibition Mechanisms: Role of Scavenging and Chelating Activities

The formation of AGEs is a complex cascade of non-enzymatic reactions between sugars and proteins, lipids, or nucleic acids. nih.govdiabetesjournals.org Pyridoxamine intervenes in this process through several key mechanisms:

Scavenging of Reactive Carbonyl Species (RCS): During the glycation process, highly reactive dicarbonyl intermediates are formed. Pyridoxamine, through its primary amino group, effectively traps these reactive carbonyls, preventing them from reacting with proteins to form AGEs. nih.govdiabetesjournals.orgresearchgate.net

Scavenging of Reactive Oxygen Species (ROS): The advanced stages of glycation involve oxidative reactions that generate ROS. nih.gov Pyridoxamine demonstrates significant antioxidant activity, capable of scavenging oxygen-centered radicals. nih.govresearchgate.net This radical-trapping ability is another crucial aspect of its inhibitory effect on AGE formation. nih.gov

Chelation of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are known to catalyze the oxidative reactions that convert early glycation products (Amadori products) into AGEs. nih.govresearchgate.net Pyridoxamine forms stable complexes with these metal ions, sequestering them and preventing their participation in the catalytic cycle of AGE formation. wikipedia.orgnih.govresearchgate.net

Mechanisms of AGE Inhibition by Pyridoxamine

MechanismTargetDescriptionReference
Carbonyl ScavengingReactive Carbonyl Species (RCS)The amino group of pyridoxamine reacts with and traps dicarbonyl intermediates, preventing them from cross-linking proteins. nih.govdiabetesjournals.org
Radical ScavengingReactive Oxygen Species (ROS)The phenolic hydroxyl group and other sites on the pyridoxamine molecule scavenge free radicals generated during glycation. nih.govresearchgate.net
Metal Ion ChelationTransition Metal Ions (Cu²⁺, Fe³⁺)Pyridoxamine binds to metal ions that catalyze the oxidation of Amadori products, thereby inhibiting a key step in AGE formation. wikipedia.orgnih.gov

Schiff Base Formation and Related Reaction Mechanisms

The formation of a Schiff base (or imine) is the initial and crucial step in both the enzymatic functions of PMP and the non-enzymatic reactions of pyridoxamine with carbonyl compounds. nih.govresearchgate.net Theoretical and experimental studies have elucidated a two-step mechanism for this reaction: nih.govacs.org

Carbinolamine Formation: The process starts with a nucleophilic attack by the amine nitrogen of pyridoxamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of an unstable tetrahedral intermediate known as a carbinolamine. nih.govacs.org

Interestingly, studies have shown that the Schiff bases formed from pyridoxamine can exist in equilibrium with a cyclic hemiaminal form. This occurs via an intramolecular attack of the phenolate ion of the pyridine ring on the imine carbon. nih.govresearchgate.net This isomeric equilibrium is an important consideration when studying reactions involving pyridoxamine. nih.gov

Metal-Ion Co-Catalysis in Non-Enzymatic Processes

While metal ions are inhibited by pyridoxamine in the context of AGE formation, they can play a co-catalytic role in other non-enzymatic reactions, particularly transamination. Early studies demonstrated that di- and trivalent metal ions like aluminum (Al³⁺), iron (Fe³⁺), and copper (Cu²⁺) can catalyze non-enzymatic transamination reactions between pyridoxal (the aldehyde precursor to pyridoxamine) and amino acids. nih.govresearchgate.net

Recent research has further explored this cooperative effect, showing that metal ions can significantly accelerate transamination reactions catalyzed by pyridoxal. nih.govacs.org For example, in the presence of Fe³⁺ or Al³⁺, the rate of pyridoxal-catalyzed transamination can be accelerated by 85- to 90-fold compared to pyridoxal alone. nih.govacs.org The mechanism involves the metal ion coordinating to the pyridoxal-substrate complex, which lowers the pKa of the complex and facilitates key steps in the reaction. nih.gov

However, the effect of metal ions is not always catalytic. In some non-enzymatic PLP-catalyzed reactions, such as the decarboxylation of certain substrates, metal ions have been shown to be inhibitory. nih.govresearchgate.net The inhibitory effect appears to arise from the metal ion's interaction with the Schiff base, which can hinder the necessary electronic rearrangements for the reaction to proceed. nih.gov This suggests that the role of metal ions is highly context-dependent, varying with the specific reaction and substrate involved.

Effect of Metal Ions on Non-Enzymatic Pyridoxal/PMP Reactions

ReactionMetal IonEffectObserved Rate ChangeReference
Transamination (Pyridoxal-catalyzed)Fe³⁺Catalytic~90-fold faster than PL alone nih.govacs.org
Transamination (Pyridoxal-catalyzed)Al³⁺Catalytic~85-fold faster than PL alone nih.govacs.org
Decarboxylation (PLP-catalyzed)Al³⁺InhibitoryInhibited 125-fold for 2-aminoisobutyrate nih.gov
Transamination (PLP-catalyzed)Al³⁺InhibitoryInhibited 4-fold for ethylamine nih.gov

Biomimetic Asymmetric Catalysis Utilizing Pyridoxamine Analogues

The field of biomimetic asymmetric catalysis seeks to replicate the high efficiency and stereoselectivity of natural enzymes by using smaller, synthetic molecules that mimic the essential features of the enzyme's active site. Vitamin B6-dependent enzymes, which catalyze a wide array of transformations of amino acids, have served as a significant source of inspiration for the development of such biomimetic catalysts. Pyridoxamine, a vitamer of vitamin B6, and its analogues, such as 6-(aminomethyl)-5-methylpyridin-3-ol, are central to these efforts, particularly in mimicking the process of transamination.

Design and Application of Chiral Pyridoxamine Catalysts

The design of effective chiral pyridoxamine catalysts hinges on incorporating a chiral environment around the pyridoxamine core to induce enantioselectivity in the catalyzed reaction. Researchers have explored various strategies to achieve this, primarily by attaching chiral auxiliaries to the pyridoxamine scaffold. These catalysts are then applied in asymmetric transformations, most notably the synthesis of chiral α-amino acids from α-keto acids.

One successful approach involves the development of axially chiral biaryl pyridoxamine catalysts. acs.orgresearchgate.net These molecules possess a chiral axis, which creates a defined three-dimensional space around the reactive aminomethyl group. A key design feature in some of these catalysts is the incorporation of a lateral amine side arm. This side arm is proposed to act as an intramolecular base, mimicking the role of the lysine residue in natural transaminases and thereby accelerating the transamination process. acs.org

Another strategy involves creating "chimeras" where a pyridoxamine derivative is incorporated into a peptide or protein scaffold. nih.govresearchgate.netoup.com For instance, a chemically competent derivative of pyridoxamine phosphate (B84403) has been integrated into the C-peptide fragments of semisynthetic RNase-S proteins. nih.govresearchgate.net In these constructs, the protein environment provides the chiral milieu necessary to influence the stereochemical outcome of the transamination reaction. The design of these semisynthetic enzymes allows for the investigation of how the surrounding peptidyl architecture can modulate the coenzyme's catalytic activity. nih.govresearchgate.net

The application of these chiral pyridoxamine catalysts has been demonstrated in the asymmetric transamination of various α-keto acids to produce the corresponding α-amino acids with varying degrees of success. The enantiomeric excess (ee) of the product is a critical measure of the catalyst's effectiveness.

Table 1: Performance of Chiral Pyridoxamine Analogues in Asymmetric Transamination

Catalyst Type Substrate (α-Keto Acid) Amine Source Product (α-Amino Acid) Yield (%) Enantiomeric Excess (ee %)
Axially Chiral Biaryl Pyridoxamine Various α-keto acids Not specified Various α-amino acids 67-99 83-94
Chiral Pyridoxal (derived from Pyridoxine) Various α-keto acids 2,2-diphenylglycine Various α-amino acids 29-85 53-80

Mimicry of Enzymatic Transamination and Other Glycine Reactions

The biomimetic catalysts based on pyridoxamine analogues aim to replicate the mechanism of enzymatic transamination. This process involves two half-reactions. In the first, the pyridoxamine catalyst reacts with an α-keto acid to form a ketimine intermediate. Subsequent tautomerization and hydrolysis yield the new α-amino acid and the pyridoxal form of the catalyst. In the second half-reaction, the pyridoxal catalyst is regenerated to its pyridoxamine form by reacting with an amine source. A key challenge in biomimetic systems is achieving efficient turnover, where the catalyst can participate in multiple reaction cycles. nih.govresearchgate.net

The development of chiral pyridoxal catalysts, which are the oxidized counterparts of pyridoxamine catalysts, has also been a significant area of research. These catalysts have been successfully used in asymmetric transamination, mimicking the complete biological process. nih.gov For example, chiral pyridoxals derived from commercially available pyridoxine (B80251) and (S)-α,α-diarylprolinols have shown good catalytic activity in the transamination of α-keto acids. nih.gov

Beyond transamination, the principles of pyridoxal/pyridoxamine catalysis have been extended to other reactions involving glycine and its esters. Chiral pyridoxals have been employed as carbonyl catalysts for asymmetric biomimetic Mannich and aldol reactions of glycinates. acs.orgresearchgate.net These reactions enable the direct asymmetric α-C-H functionalization of primary amines, a challenging transformation. acs.orgresearchgate.net The catalyst activates the glycinate by forming an imine, which facilitates the subsequent carbon-carbon bond formation. This approach has been used to synthesize a variety of chiral α,β-diamino acids and other unnatural amino acids. researchgate.net

The mimicry of these enzymatic reactions provides a powerful tool for organic synthesis, offering efficient routes to valuable chiral building blocks. The continued development of more sophisticated pyridoxamine and pyridoxal analogues holds promise for expanding the scope and utility of biomimetic asymmetric catalysis.

Advanced Synthetic Methodologies and Derivative Chemistry of 6 Aminomethyl 5 Methylpyridin 3 Ol

Modern Chemical Synthesis Approaches for Pyridoxamine (B1203002)

The large-scale production of pyridoxamine necessitates efficient and economically viable synthetic routes. Modern approaches have focused on improving yield, purity, and environmental sustainability compared to traditional methods.

Traditional chemical synthesis of pyridoxamine often involves oxidative steps, which can be problematic for large-scale manufacturing. nih.govnih.gov Consequently, non-oxidative methods have been developed to provide a more controlled and efficient pathway to pyridoxamine, primarily from the readily available precursor, pyridoxine (B80251).

One notable non-oxidative chemical route involves the conversion of pyridoxine to pyridoxamine via an oxime intermediate. In this process, pyridoxine is first carefully oxidized to pyridoxal (B1214274), which is then converted to its oxime. Subsequent catalytic reduction of the oxime yields pyridoxamine. abertay.ac.ukpw.edu.pl This method avoids harsh oxidizing agents and provides a reliable pathway to the desired product.

A significant advancement in non-oxidative synthesis is the use of bioconversion. This method employs microorganisms or enzymes to carry out specific transformations. For instance, a recombinant Rhodococcus erythropolis expressing both pyridoxine 4-oxidase and pyridoxamine-pyruvate aminotransferase has been utilized to convert pyridoxine to pyridoxamine. nih.gov This biocatalytic approach offers high specificity and operates under mild conditions, making it an attractive option for industrial-scale production. nih.gov The bioconversion process from pyridoxine to pyridoxamine can achieve a conversion rate of approximately 75%. nih.gov

Table 1: Comparison of Pyridoxamine Synthesis Routes
Synthetic RouteKey Intermediates/EnzymesAdvantagesReference
Chemical Synthesis (via oxime)Pyridoxal, Pyridoxal OximeControlled chemical transformation, avoids harsh oxidation. abertay.ac.ukpw.edu.pl
BioconversionPyridoxine 4-oxidase, Pyridoxamine-pyruvate aminotransferaseHigh specificity, mild reaction conditions, environmentally friendly. nih.gov

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been strategically employed in the construction of the pyridine (B92270) core of vitamin B6 vitamers. researchgate.netnih.gov The Kondrat'eva pyridine synthesis, a notable example, utilizes an oxazole (B20620) as the diene and an alkene as the dienophile to construct the substituted pyridine ring of pyridoxine. nih.gov

Synthesis and Exploration of Pyridoxamine Derivatives

The chemical versatility of the pyridoxamine scaffold, with its multiple functional groups—a phenolic hydroxyl, a primary amine, and two hydroxylmethyl groups—allows for a wide range of chemical modifications. wikipedia.org These modifications can be tailored to develop novel analogues with specific properties for various applications.

The development of novel pyridoxamine analogues often involves the selective functionalization of its reactive sites. The primary amino group at the 4-position is a common target for modification. For example, dipharmacophore molecules have been synthesized by reacting cycloalkylamines, such as those derived from adamantane (B196018) and cyclooctane, with electrophilic derivatives of pyridoxine, followed by conversion to the corresponding pyridoxamine analogues. researchgate.net These reactions can proceed through reductive amination of the corresponding pyridoxal derivative or nucleophilic substitution. researchgate.net

Another strategy involves the protection of the hydroxyl groups to allow for selective reaction at the aminomethyl group. The phenol (B47542) group, in particular, plays a crucial role in stabilizing intermediates such as carbinolamines and Schiff bases formed at the aminomethyl position. researchgate.net This inherent reactivity can be harnessed to create a diverse array of derivatives.

Table 2: Examples of Pyridoxamine Derivative Functionalization
Derivative TypeFunctionalization StrategyPotential Application AreaReference
Adamantyl-pyridoxamineReaction with adamantyl-containing electrophilesAntimicrobial agents researchgate.net
Metal-pyridoxamine complexesChelation with transition metal ionsCatalysis, enzyme inhibition nih.gov

The unique chemical properties of pyridoxamine and its derivatives have led to their exploration in various chemical systems. The ability of pyridoxamine to form stable complexes with transition metal ions like Cu²⁺ and Fe³⁺ is a key feature. wikipedia.org This chelation capacity is central to its role in biological systems and has potential applications in catalysis. The formation of Schiff bases between pyridoxamine-5'-phosphate and amino acids, often mediated by metal ions, is a fundamental step in enzymatic transamination reactions. nih.gov This reactivity highlights the potential for designing pyridoxamine-based catalysts for specific chemical transformations.

In the realm of energy storage, derivatives of the vitamin B6 family are being investigated as potential electrolyte materials for redox flow batteries. While studies have computationally screened N-functionalized pyridoxal derivatives as promising candidates for the negative electrolyte in aqueous organic flow batteries, the underlying principles can be extended to pyridoxamine derivatives. The redox-active nature of the pyridine ring, coupled with the ability to tune its electronic properties through functionalization, makes these compounds attractive for sustainable energy storage solutions. The design of such molecules aims to achieve high solubility, suitable redox potentials, and long-term stability in the battery's operating environment.

Spectroscopic and Structural Characterization of Pyridoxamine and Its Complexes

X-ray Crystallographic Analysis of Pyridoxamine-Bound Enzyme Complexes

X-ray crystallography has been a pivotal technique in visualizing the atomic-level interactions between pyridoxamine (B1203002) 5'-phosphate (PMP), the phosphorylated and biologically active form of pyridoxamine, and its target enzymes. These structural snapshots are invaluable for understanding the catalytic mechanisms and substrate specificity of these enzymes.

Crystallographic studies of pyridoxamine-bound enzymes have revealed the precise geometry of the active site and the intricate network of interactions that anchor the cofactor and substrates. For instance, the binding of pyridoxamine or its analogs to enzymes can induce significant conformational changes in the active site. These changes are often critical for catalysis, creating an environment that is sterically and electronically favorable for the specific chemical transformation to occur.

In many pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which interconvert between the PLP (aldehyde) and PMP (amine) forms, the binding of the PMP form has been characterized. The crystal structure of human pyridoxal 5'-phosphate phosphatase (PLPP), for example, has been determined in a complex with PLP. nih.gov This structure reveals a "cap-closed" conformation where the active site is shielded. nih.gov While this study focused on PLP, it provides a model for how the structurally similar PMP would bind, highlighting the importance of conformational changes for substrate access and product release. The active site is often a pocket at the interface of protein domains or subunits, and the binding of the cofactor can trigger a domain closure, sequestering the reaction from the bulk solvent. nih.gov

Key interactions typically observed in PMP-enzyme complexes include:

Hydrogen bonding: The phosphate (B84403) group of PMP is often anchored by a network of hydrogen bonds with positively charged or polar amino acid residues, such as arginine and lysine, as well as with backbone amide groups. nih.gov

Aromatic stacking: The pyridine (B92270) ring of PMP can engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, which helps to orient the cofactor correctly within the active site.

Electrostatic interactions: The positively charged pyridine nitrogen (in its protonated state) can interact with negatively charged residues like aspartate or glutamate, contributing to the cofactor's binding affinity and influencing its electronic properties. nih.gov

Table 1: Key Interacting Residues in Pyridoxamine-Phosphate Binding Sites (Representative Examples)
Enzyme ClassInteracting ResiduesType of InteractionReference
AminotransferasesArg, Lys, TyrHydrogen bonding, Electrostatic, Aromatic stacking nih.gov
PhosphatasesArg, Ser, ThrHydrogen bonding, Coordination with metal ions nih.gov
SynthasesArg, His, GluHydrogen bonding, Electrostatic nih.govnih.gov

The de novo biosynthesis of vitamin B6 is a complex process involving several key enzymes. One such enzyme, pyridoxine (B80251) 5'-phosphate (PNP) synthase, commonly referred to as PdxJ, catalyzes the final and intricate ring-closure reaction to form PNP, a precursor to PMP. nih.govresearchgate.net While PdxJ directly produces PNP, its structural analysis provides critical insights into the formation of the pyridoxine ring, which is the core scaffold of pyridoxamine.

The crystal structure of E. coli PNP synthase (PdxJ) has been solved, revealing a homooctameric assembly with a TIM barrel fold for each monomer. nih.govebi.ac.uk The active sites are located at the interfaces between subunits. nih.gov Structural studies of PdxJ in complex with its products, PNP and inorganic phosphate, have shed light on the dynamic nature of the enzyme. nih.gov Substrate binding induces a conformational change, closing a flexible loop over the active site to protect the reaction intermediates from the solvent. nih.govnih.gov This "closed" state is believed to be catalytically competent. ebi.ac.uk

These structural studies of PdxJ are crucial for understanding how the fundamental pyridoxine ring of pyridoxamine is synthesized. The arrangement of catalytic residues within the PdxJ active site, such as histidine and glutamate, facilitates the complex series of condensation, cyclization, and elimination reactions required to form the vitamin B6 core. ebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to the static pictures obtained from X-ray crystallography.

Isotopic labeling, where specific atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N), is a cornerstone of mechanistic enzymology. When coupled with NMR spectroscopy, this technique allows researchers to track the fate of specific atoms throughout a chemical reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com

In the context of pyridoxamine and PLP-dependent enzymes, isotopic labeling has been instrumental in delineating complex reaction pathways. For instance, by using substrates enriched with ¹³C or ¹⁵N, it is possible to follow the transfer of amino groups and the cleavage and formation of specific bonds during transamination reactions. The distinct chemical shifts of the labeled nuclei in the reactants, intermediates, and products provide a detailed map of the reaction coordinate. nih.gov While direct isotopic labeling studies specifically tracking the atoms of pyridoxamine itself in reaction pathways are less common in the provided search results, the principle is widely applied to the substrates that interact with the PMP/PLP cofactor. nih.gov

NMR spectroscopy excels at characterizing the dynamic nature of molecules in solution. nih.gov For pyridoxamine and its enzyme complexes, NMR can provide insights into:

Conformational changes: Changes in the chemical shifts of specific nuclei upon ligand binding can report on conformational changes in both the cofactor and the protein.

Protonation states: The chemical shifts of nuclei, particularly ³¹P in the phosphate group and ¹⁵N in the pyridine ring, are sensitive to their protonation state. nih.govnih.gov ³¹P NMR studies have shown that the phosphate group of PMP bound to aspartate transaminase remains fully ionized over a wide pH range, indicating a stable binding pocket. nih.gov

Molecular motion: NMR relaxation experiments can probe the motions of the pyridoxamine molecule and the protein backbone on a range of timescales, from picoseconds to seconds. This information is crucial for understanding the flexibility of the active site and how it relates to catalytic function. nih.govnih.gov

For example, ¹H NMR has been used to study the reaction between pyridoxamine and formaldehyde (B43269) in solution, identifying the chemical shifts of the protons in the pyridoxamine molecule and how they change upon reaction. researchgate.net Furthermore, NMR studies on pyridoxine, a closely related vitamer, have provided insights into its molecular dynamics in the solid state and its structure in aqueous solution. nih.govresearchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for Pyridoxamine (PM) in D₂O
ProtonChemical Shift (ppm)Reference
H-C(2')2.48 researchgate.net
H-C(4')4.30 researchgate.net
H-C(5')4.71 researchgate.net
H-C(6)7.64 researchgate.net

UV-Visible Spectrophotometry and Spectrofluorimetry for Electronic State Analysis

UV-Visible spectrophotometry and spectrofluorimetry are techniques that probe the electronic transitions within a molecule. libretexts.org They are particularly useful for studying pyridoxamine and its derivatives because the pyridine ring is a chromophore and a fluorophore.

The UV-Visible absorption spectrum of pyridoxamine is sensitive to the pH of the solution and the polarity of its environment. researchgate.netacs.org These changes in the absorption spectrum reflect alterations in the protonation state of the pyridine nitrogen and the phenolic hydroxyl group, which in turn influence the electronic structure of the molecule. For instance, in an acidic mobile phase (pH 3 or lower), pyridoxine exhibits a characteristic UV spectrum. sielc.com Studies on pyridoxine have shown absorption peaks around 255 nm, 291 nm, and 324 nm, with the dominant form being the nitrogen-protonated species. researchgate.net

Spectrofluorimetry, which measures the fluorescence emission of a molecule after it has absorbed light, is a highly sensitive technique. Pyridoxamine is fluorescent, and its emission properties are also dependent on the local environment. researchgate.netinflibnet.ac.in This property can be exploited to study the binding of pyridoxamine to enzymes. Upon binding to an enzyme's active site, the fluorescence of pyridoxamine may be enhanced or quenched, and the emission maximum may shift. These changes provide information about the polarity of the binding site and can be used to determine binding affinities. Synchronous spectrofluorimetry has been used for the simultaneous determination of pyridoxine and riboflavin (B1680620), with pyridoxine showing a fluorescence peak at 389 nm at pH 7. nih.gov

Table 3: Spectroscopic Properties of Pyridoxine (a close analog of Pyridoxamine)
TechniqueParameterValueConditionsReference
UV-Visibleλmax (Absorption)~291 nmAqueous solution researchgate.net
Spectrofluorimetryλem (Emission)389 nmpH 7 nih.gov

pH-Dependent Electronic and Spectroscopic Properties.

The transitions between these ionic forms are governed by the compound's dissociation constants (pKa values), which have been determined to be approximately 3.1, 7.9, and 10.3. These values correspond to the deprotonation of the phenolic hydroxyl group, the pyridine nitrogen, and the aminomethyl group, respectively. As the pH of the solution changes, the equilibrium shifts, and a different ionic species becomes dominant, leading to characteristic shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε).

In strongly acidic solutions (pH < 3), where all three groups are protonated, pyridoxamine exists predominantly as a dicationic species. As the pH increases past the first pKa, the phenolic hydroxyl group deprotonates, leading to a zwitterionic (dipolar) species, which is the major form present in the physiological pH range. At a pH of 7.2, pyridoxamine exhibits an absorption maximum at approximately 324 nm. Further increases in pH above the second pKa result in the deprotonation of the pyridine nitrogen, forming a monoanionic species. Finally, in strongly alkaline conditions (pH > 10.3), the aminomethyl group deprotonates, yielding a dianionic species.

Each of these four principal ionic forms possesses a distinct electronic configuration and, consequently, a unique UV absorption spectrum. The spectral characteristics for each species, including their principal absorption maxima, have been extensively characterized. The highest molar absorption coefficient is generally observed in acidic solutions, and this value tends to decrease as the absorption maximum shifts to longer wavelengths with increasing pH.

The detailed research findings correlating the ionic species of pyridoxamine with their spectroscopic properties are summarized in the tables below.

Table 1: pH-Dependent Ionic Species of 6-(Aminomethyl)-5-methylpyridin-3-ol

pH RangePredominant Ionic SpeciesDescription
< 3.1DicationPhenolic, Pyridine N, and Amino groups are protonated.
3.1 - 7.9Zwitterion (Dipolar Ion)Phenolic group is deprotonated; Pyridine N and Amino groups are protonated.
7.9 - 10.3MonoanionPhenolic and Pyridine N groups are deprotonated; Amino group is protonated.
> 10.3DianionPhenolic, Pyridine N, and Amino groups are deprotonated.

Table 2: Spectroscopic Properties of Pyridoxamine Ionic Species

Data derived from the comprehensive analysis by Metzler and Snell (1955).

Ionic Speciesλmax 1 (nm)ε1 (M⁻¹cm⁻¹)λmax 2 (nm)ε2 (M⁻¹cm⁻¹)
Dication29184002254200
Zwitterion32577002524700
Monoanion30969002446900
Dianion30969002446900

Computational Chemistry and Molecular Modeling Studies of Pyridoxamine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of pyridoxamine (B1203002) and its derivatives. These computational tools allow for a detailed investigation of the molecule's electronic landscape and its behavior in various chemical environments.

Investigation of Molecular Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Fukui Functions)

The electronic properties of pyridoxamine are central to its chemical reactivity. Computational studies have analyzed these properties using reactivity descriptors derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. scholarsresearchlibrary.com

DFT calculations have been employed to determine these properties for various pyridoxamine derivatives. For instance, in computational screenings of N-functionalized pyridinium (B92312) frameworks derived from vitamin B6 vitamers, including pyridoxamine, for use in aqueous organic flow batteries, DFT methods were used to calculate their one-electron standard reduction potentials. chemrxiv.orgchemrxiv.orgnih.gov These studies implicitly probe the electronic structure and electron-accepting/donating capabilities of these molecules.

Furthermore, local reactivity descriptors such as Fukui functions are calculated to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netmjcce.org.mkderpharmachemica.com These functions provide a quantitative measure of how the electron density at a specific atom changes with the addition or removal of an electron, thus pinpointing the atoms most likely to be involved in chemical reactions. researchgate.net Analysis of Natural Bond Orbital (NBO) charges and Molecular Electrostatic Potential (MEP) maps further characterizes the electronic distribution and reactive sites of pyridoxamine's various tautomeric and protonated forms. researchgate.net

Table 1: Key Reactivity Descriptors for Pyridoxamine (Illustrative)

DescriptorDefinitionSignificance for Pyridoxamine
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity)
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and kinetic stability
Fukui Function (f+)Describes reactivity towards a nucleophilic attackIdentifies the most electrophilic sites in the molecule
Fukui Function (f-)Describes reactivity towards an electrophilic attackIdentifies the most nucleophilic sites in the molecule

Analysis of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates and transition states. This is particularly relevant for understanding the catalytic mechanisms of enzymes that utilize pyridoxamine-5'-phosphate (PMP), the phosphorylated form of pyridoxamine.

In the context of transaminase enzymes, pyridoxamine-5'-phosphate is a key intermediate. Computational studies have detailed the energy profile for the half-transamination reaction, where an amino substrate converts the enzyme-bound pyridoxal-5'-phosphate (PLP) into PMP. rsc.org These calculations identify the structures of crucial intermediates, such as the external aldimine, a planar quinonoid intermediate, and a ketimine, as well as the transition states that connect them. rsc.org The deprotonation of the external aldimine is often identified as the rate-determining step in this process. rsc.org

Studies on nonenzymatic transamination have also benefited from computational analysis. DFT calculations have been used to determine the carbon acidities in Schiff bases of PMP, revealing how factors like metal chelation can activate specific carbon atoms and influence reaction pathways. nih.gov Furthermore, crystallographic studies of pyridoxal (B1214274) kinase, the enzyme that phosphorylates pyridoxamine, have been combined with molecular modeling to hypothesize the conformation of the enzyme-substrate complex just before the transition state of the phosphate (B84403) transfer reaction. nih.gov

Prediction of Tautomeric Forms and Protonation States in Aqueous Environments

Pyridoxamine, with its phenolic hydroxyl group and pyridine (B92270) ring nitrogen, can exist in multiple tautomeric and protonation states, especially in aqueous solution. The equilibrium between these forms is critical for its biological activity. Quantum chemical calculations, often combined with continuum or explicit solvent models, are essential for predicting the relative stabilities of these species.

Theoretical studies have systematically investigated the ionic and tautomeric forms of pyridoxamine. researchgate.net These calculations show that in the gas phase, the neutral hydroxy form is significantly more stable than the zwitterionic (oxo) form. acs.org However, the inclusion of solvation effects, particularly in a polar aqueous environment, substantially reduces the energy difference and can even reverse the stability, favoring the zwitterionic form. acs.org This highlights the crucial role of the solvent in dictating the predominant species in biological systems.

The complex network of equilibria is influenced by the protonation state of the phenol (B47542) group, the aminomethyl group, and the pyridine nitrogen. researchgate.net Computational models dissect the structure to analyze the combined effect of the protonation state of these ionic groups on the molecule's properties. researchgate.net These theoretical predictions are often validated by comparing calculated NMR chemical shifts for different tautomers and protonation states with experimental data obtained from pH-dependent NMR studies. nih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer a dynamic view of how pyridoxamine interacts with its biological targets, such as proteins and transporters, over time.

Ligand-Protein Binding Dynamics and Gating Mechanisms (e.g., ECF Transporters)

MD simulations have been pivotal in understanding how pyridoxamine is recognized and transported across bacterial cell membranes by Energy-coupling factor (ECF) transporters. One such transporter, HmpT, was initially crystallized without its substrate. A combination of MD simulations and mass spectrometry identified pyridoxamine as the preferred substrate for HmpT. nih.gov

The simulations revealed the specific interactions between pyridoxamine and conserved residues within the transporter's substrate-binding (S)-component, such as Glu 41, His 84, and Gln 43. nih.gov Pyridoxamine was shown to interact more strongly with these key residues compared to other vitamin B6 forms. nih.gov Furthermore, the MD simulations provided insights into the transporter's gating mechanism, suggesting that flexible loops (specifically loops 1 and 5) on the S-component can control access to the binding pocket, opening and closing to capture the substrate from the extracellular space and release it into the cell. nih.gov

Table 2: Key Residues in HmpT Transporter Interacting with Pyridoxamine

ResidueLocationRole in Interaction
Glu 41S-component Binding PocketForms strong interactions with the substrate
His 84S-component Binding PocketContributes to substrate binding and specificity
Gln 43S-component Binding PocketParticipates in the interaction network with pyridoxamine
Loop 1S-component SurfaceActs as a potential gate, controlling substrate access
Loop 5S-component SurfaceParticipates in the gating action of the binding pocket

Enzyme Conformational Changes and Substrate Recognition

The binding of a substrate to an enzyme often induces conformational changes that are essential for catalysis. MD simulations, in conjunction with experimental methods like X-ray crystallography, can illuminate these dynamic processes.

In the case of pyridoxal kinase, the binding of pyridoxamine and an ATP analog does not immediately position the substrates for optimal phosphate transfer. nih.gov Structural comparisons suggest that subsequent conformational changes in the enzyme are required to bring the reactive groups into proximity and facilitate the reaction. nih.gov

Similarly, molecular modeling and dynamics simulations are used to study the interactions between enzymes of the vitamin B6 salvage pathway. For example, simulations have been used to predict the complex formation between pyridoxine (B80251) 5′-phosphate oxidase (PNPO) and DOPA decarboxylase (DDC). mdpi.com These studies suggest that the binding interface involves specific sites on both proteins and that the interaction landscape is influenced by the conformational state (apo- vs. holo-form) of the DDC enzyme. mdpi.comuniroma1.it Such simulations provide a framework for understanding how the active form of vitamin B6 is channeled between enzymes and delivered to its targets.

Protein-Protein Interactions Involving Pyridoxamine-Related Enzymes

The biological activity of pyridoxamine is intrinsically linked to its conversion to the active coenzyme form, pyridoxal 5'-phosphate (PLP). This conversion is catalyzed by a cascade of enzymes, and the subsequent transfer of PLP to various apoenzymes is a critical step in cellular metabolism. Computational studies have been instrumental in modeling the transient and dynamic protein-protein interactions that facilitate this coenzyme delivery.

Research has focused on the interactions between PLP-producing enzymes, such as pyridoxal kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO), and the numerous PLP-dependent enzymes. nih.gov It is hypothesized that a direct transfer of the highly reactive PLP molecule occurs between these enzymes to prevent unwanted side reactions with other cellular components. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict and analyze the binding interfaces and the stability of these protein-protein complexes. tandfonline.com

A notable example is the computational investigation of the interaction between human PNPO and dopa decarboxylase (DDC), a PLP-dependent enzyme crucial for neurotransmitter synthesis. nih.gov Molecular docking studies predicted a likely complex formation where the allosteric PLP binding site of PNPO comes into close contact with the active site of DDC. nih.gov This computational model supports the hypothesis of a direct channeling of PLP from the synthetase to the apoenzyme.

These computational approaches allow for the identification of key amino acid residues at the protein-protein interface that are critical for recognition and binding. The insights gained from these models are invaluable for understanding the regulation of vitamin B6 metabolism and the activation of PLP-dependent enzymes.

Table 1: Computational Studies of Protein-Protein Interactions Involving Pyridoxamine-Related Enzymes

Interacting Proteins Computational Method(s) Key Findings Reference(s)
Pyridoxine 5'-Phosphate Oxidase (PNPO) and Dopa Decarboxylase (DDC) Molecular Docking Prediction of a complex where the allosteric PLP site of PNPO interacts with the active site of DDC, suggesting a direct PLP transfer mechanism. nih.gov
Pyridoxal Kinase (PDXK) and various apo-B6 enzymes Virtual Screening, Molecular Docking, Molecular Dynamics Identification of potential inhibitors that disrupt the binding of pyridoxal to PDXK, highlighting key residues in the substrate-binding pocket. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are pivotal in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode various aspects of the molecular structure are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

While specific QSAR studies focusing exclusively on pyridoxamine are not extensively documented in the reviewed literature, numerous studies on structurally related pyridine and pyridone derivatives have demonstrated the utility of this approach. For instance, QSAR analyses have been successfully applied to pyrido[3,4-b]indole derivatives to model their antiproliferative activity against cancer cell lines. nih.gov

Predictive Modeling for Derivatives and Analogues

A key application of QSAR is the development of predictive models for the biological activity of derivatives and analogues of a lead compound. nih.gov Once a statistically robust and validated QSAR model is established, it can be used to virtually screen large libraries of compounds and predict their activities without the need for immediate synthesis and experimental testing. This in silico screening significantly accelerates the drug discovery process.

For analogues of pyridoxamine, a predictive QSAR model could be developed to explore the impact of various structural modifications on a specific biological activity, such as antioxidant potential or inhibitory activity against a particular enzyme. The model would identify the key structural features that enhance or diminish the desired activity. For example, a 3D-QSAR study on pyrido[2,3-d]pyrimidine (B1209978) derivatives as Wee1 inhibitors generated contour maps that visually represented the regions where steric bulk, positive or negative charge would be favorable for activity, thus guiding the design of new, more potent inhibitors.

The insights gained from such predictive models can guide the rational design of novel pyridoxamine derivatives with improved therapeutic properties. By understanding the quantitative relationship between structure and activity, medicinal chemists can prioritize the synthesis of compounds that are most likely to exhibit the desired biological profile.

Table 2: Components of a Predictive QSAR Study for Pyridoxamine Analogues

Component Description Examples of Methods/Descriptors
Biological Activity Data Quantitative measurement of the biological effect of a series of pyridoxamine analogues. IC50 values for enzyme inhibition, antioxidant activity assays.
Molecular Descriptors Numerical representations of the chemical and physical properties of the molecules. Constitutional (e.g., molecular weight), Topological (e.g., connectivity indices), Quantum Chemical (e.g., HOMO/LUMO energies).
Statistical Modeling Mathematical techniques to correlate descriptors with biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), Support Vector Machines (SVM).
Model Validation Assessment of the robustness and predictive power of the QSAR model. Internal validation (e.g., leave-one-out cross-validation), External validation with a test set of compounds.
Applicability Domain The chemical space in which the model can make reliable predictions. Defined based on the structural and physicochemical properties of the training set compounds.

Advanced Analytical Methodologies for Pyridoxamine Research

Chromatographic Techniques

Chromatography, a powerful separation science, forms the cornerstone of pyridoxamine (B1203002) analysis, allowing for its isolation from complex biological and food matrices.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of vitamin B6 vitamers. The separation is typically achieved using reversed-phase chromatography with C18-based columns. nih.govresearchgate.net The choice of detection method, primarily Ultraviolet (UV) or fluorescence, depends on the required sensitivity and the nature of the sample matrix.

UV detection is a common method, with the absorbance of pyridoxamine and related compounds typically measured around 290 nm. unomaha.edu One study utilized a mobile phase consisting of methanol, glacial acetic acid, and water (41:1:58) with detection at 280 nm, achieving a separation within 4.4 minutes. researchgate.net While robust, UV detection may lack the sensitivity required for samples with very low concentrations of the analyte and can be susceptible to interference from other co-eluting compounds that absorb at similar wavelengths. walisongo.ac.id

Fluorescence detection offers significantly higher sensitivity and selectivity. walisongo.ac.id This method leverages the native fluorescence of the vitamin B6 compounds. For instance, a method for simultaneously determining pyridoxine (B80251) and riboflavin (B1680620) in energy drinks used fluorescence detection with excitation and emission wavelengths of 296 nm and 390 nm for pyridoxine. walisongo.ac.id Despite its advantages in sensitivity, fluorescence detection did not offer significant advantages over UV detection for the analysis of pyridoxine in certain dietary supplement materials. nih.govresearchgate.net

Table 1: HPLC Methods for Pyridoxamine and Related Vitamers
TechniqueColumnMobile PhaseDetection MethodWavelength (nm)Retention Time (min)Reference
HPLCReversed-phase C1819% ethanol, 77% water, 4% acetic acidUV2901.6 unomaha.edu
HPLCNot SpecifiedMethanol, glacial acetic acid, water (41:1:58)UV280~4.4 researchgate.net
HPLCReversed-phase C180.1 M Formic AcidUV / FluorescenceUV: 292, FL: Ex 290/Em 395~1.8 (UPLC) researchgate.net
HPLCNot SpecifiedAcetonitrile and Phosphate (B84403) Buffer (pH 3.0)FluorescenceEx 296 / Em 390Not Specified walisongo.ac.id

For highly sensitive and specific quantification of pyridoxamine and other B6 vitamers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. semanticscholar.org This technique combines the superior separation capabilities of liquid chromatography (often ultra-performance liquid chromatography, UPLC) with the precise detection and quantification abilities of tandem mass spectrometry. nih.govgimitec.com

LC-MS/MS methods have been developed and validated for quantifying B6 vitamers in various complex matrices, including human cerebrospinal fluid (CSF), food, and hair. semanticscholar.orgnih.govnih.gov A typical sample preparation involves protein precipitation, often using trichloroacetic acid or acetonitrile. nih.govgimitec.com Stable isotope-labeled internal standards are commonly used to ensure accuracy. nih.govgimitec.com

One UPLC-MS/MS method for CSF analysis quantified pyridoxamine by monitoring the mass transition m/z 169.1 → 134.1 using positive electrospray ionization. gimitec.comresearchgate.net This method achieved a limit of quantification (LOQ) in the low nanomolar range (0.03–5.37 nM) for various B6 vitamers. gimitec.comresearchgate.net Another study developed an LC-MS/MS method for fruits, vegetables, and cereals with LOQs ranging from 0.0085 to 0.059 mg/kg for five different vitamers. nih.gov These methods demonstrate the high sensitivity and reliability of LC-MS/MS for nutritional and clinical research involving pyridoxamine. nih.gov

Table 2: LC-MS/MS Methods for B6 Vitamer Quantification
MatrixChromatographyIonizationMass Transition (m/z) for Pyridoxamine (PM)Limit of Quantification (LOQ)Reference
Human Cerebrospinal Fluid (CSF)UPLCPositive ESI169.1 → 134.10.03–5.37 nM (for various vitamers) gimitec.comresearchgate.net
Human Cerebrospinal Fluid (CSF)UPLCPositive ESINot specifiedQuantified from 5 to 200 nmol/L nih.gov
Fruits, Vegetables, CerealsLC-MS/MSNot SpecifiedNot Specified0.0085 to 0.059 mg/kg (for various vitamers) nih.gov
Human HairLC-MS/MSNot SpecifiedNot SpecifiedNot detected in this study semanticscholar.org

Spectrometric Techniques

Mass spectrometry is a pivotal tool not only for quantification but also for the structural elucidation and identification of molecules like pyridoxamine.

High-resolution mass spectrometry (HRMS) is essential for the confident molecular identification of pyridoxamine and its metabolites. nih.gov It provides an accurate mass measurement, which allows for the determination of the molecular formula. nih.gov However, since many compounds can share an exact mass, identification is significantly improved by matching the fragmentation pattern (MS²) with that of a reference standard or a spectral library. nih.gov Advanced techniques like infrared ion spectroscopy (IRIS) can be combined with mass spectrometry to provide detailed structural information, confirming the identity of unknown compounds by comparing their experimental IR spectra with theoretical or reference spectra. researchgate.net

Mass spectrometry is also a critical tool for adduct analysis. An adduct is a product of a chemical addition reaction. In biological systems, reactive molecules can form adducts with proteins or DNA, and their detection is crucial for toxicology and drug discovery. nih.govbiorxiv.org Untargeted analysis using HRMS, often termed "adductomics," allows for the simultaneous detection of both expected and unexpected adducts. nih.gov Specialized software tools can analyze MS/MS spectra to identify peptide sequences that have been modified by adducts of unknown mass, helping to characterize novel xenobiotic-protein interactions. biorxiv.org Techniques to reduce the formation of unwanted adducts (e.g., sodium or potassium adducts) in the mass spectrometer, such as the addition of ascorbic acid to the sample, are sometimes employed to improve the quality of the analysis. google.com

Electrochemical and Other Advanced Detection Methods

Electrochemical methods offer a promising alternative to traditional chromatographic and spectrometric techniques for the detection of pyridoxamine and related compounds. These methods are often characterized by their simplicity, speed, low cost, and potential for miniaturization. researchgate.netacs.org

Electrochemical sensors for pyridoxine (a closely related vitamer) typically rely on the oxidation of the molecule at the surface of a modified electrode. researchgate.netrsc.org Various materials have been used to modify electrodes to enhance sensitivity and selectivity, including gold nanoparticles, copper nanoparticles, and iron oxide nanoparticles. researchgate.netazosensors.comresearchgate.net

For example, a pencil graphite (B72142) electrode modified with gold nanoparticles and a non-conducting polymer film was developed for the selective determination of pyridoxine. researchgate.net This sensor detected an irreversible oxidation peak at +0.632 V and exhibited a linear response in the concentration range of 5 to 200 μM, with a detection limit of 0.30 μM. researchgate.net Another sensor, a carbon paste electrode modified with copper nanoparticles, also demonstrated enhanced current responses and high sensitivity for vitamin B6 detection. azosensors.com An in-situ plant sensor based on a CuO–Poly(l-lysine)/Graphene composite was able to detect pyridoxine in a linear range of 3–2076 μM with a detection limit of 2.3 μM. acs.org These studies highlight the potential of electrochemical sensors for rapid and sensitive analysis in various applications, including clinical diagnostics and agricultural monitoring. acs.orgazosensors.com

Table 3: Electrochemical Sensors for Pyridoxine Detection
Electrode TypeModificationLinear Range (μM)Limit of Detection (LOD) (μM)Reference
Pencil Graphite ElectrodeGold Nanoparticles & o-aminophenol polymer5 - 2000.30 researchgate.net
Carbon Paste ElectrodeIron Oxide Nanoparticles8.88 - 10009.06 researchgate.net
Plant SensorCuO–Poly(l-lysine)/Graphene3 - 20762.3 acs.org
Carbon Paste ElectrodeCopper Nanoparticles (CuNs)Wide concentration rangeLow (not specified) azosensors.com

Future Directions and Emerging Research Avenues for Pyridoxamine Studies

Development of Novel Catalytic Systems Based on Pyridoxamine (B1203002) Scaffolds

The core structure of pyridoxamine, which is central to the catalytic activity of many enzymes, is being harnessed to develop novel biomimetic catalysts. Researchers have successfully created chiral pyridoxamine-based catalysts for asymmetric synthesis. For instance, axially chiral biaryl pyridoxamine catalysts bearing a lateral amine side arm have been shown to be highly effective for the asymmetric transamination of α-keto acids and α-keto amides. acs.orgnih.govresearchgate.net These synthetic catalysts mimic the function of transaminase enzymes and offer a powerful tool for producing optically active amino acids. researchgate.net

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is providing unprecedented insights into the mechanisms of pyridoxamine's action. DFT studies have been employed to investigate its primary antioxidant activity towards various oxygen-centered radicals. These studies have shown that at physiological pH, pyridoxamine can efficiently trap certain radicals, with the quickest pathways involving hydrogen atom transfer from the protonated pyridine (B92270) nitrogen, the protonated amino group, or the phenolic group. google.com Such computational approaches are crucial for a deeper understanding of its antioxidant and AGE-inhibiting properties and can guide the design of more potent analogues. google.com

Engineering of Biosynthetic Pathways for Enhanced Pyridoxamine Production

Metabolic engineering offers a promising route for the sustainable and cost-effective production of pyridoxamine and other vitamin B6 vitamers. Research has focused on engineering microorganisms like Escherichia coli to overproduce pyridoxine (B80251). bldpharm.com These strategies involve the heterologous expression of vitamin B6 biosynthesis genes and the optimization of metabolic pathways to increase the flux towards the desired product. Similar approaches could be adapted to specifically enhance the production of pyridoxamine, potentially through the co-expression of relevant transaminases or by engineering the de novo pathway. patsnap.com The development of efficient microbial cell factories for pyridoxamine production could have significant implications for its use in pharmaceuticals and as a nutritional supplement. nih.gov

Q & A

Q. What are the common synthetic routes for 6-(Aminomethyl)-5-methylpyridin-3-ol?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, starting from 5-methylpyridin-3-ol derivatives, the aminomethyl group can be introduced using sodium cyanoborohydride (NaBH3CN) in the presence of formaldehyde under acidic conditions (pH ~5–6) . Alternatively, reduction of nitrile or nitro precursors with catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) is feasible. Evidence from analogous pyridinols suggests that SnCl2·2H2O in ethanol under reflux can reduce nitro groups to amines . Characterization typically involves 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can the purity of this compound be determined?

  • Methodological Answer : Purity analysis is best achieved via reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) in gradient mode. UV detection at 254 nm is recommended due to the aromatic pyridine moiety . For quantification, internal standards (e.g., 4-methoxypyridine) and calibration curves should be employed. Residual solvents can be assessed using gas chromatography (GC) with flame ionization detection (FID), adhering to ICH guidelines .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H NMR in DMSO-d6 or CDCl3 to identify aromatic protons (δ 6.5–8.5 ppm) and aminomethyl resonances (δ 2.5–3.5 ppm). 13^13C NMR confirms the pyridine ring carbons (δ 120–150 ppm) and the aminomethyl group (δ 40–50 ppm) .
  • FT-IR : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=N/C=C aromatic vibrations) .
  • Mass Spectrometry : ESI-MS in positive ion mode to observe the [M+H]+^+ ion, with HRMS for exact mass confirmation .

Advanced Research Questions

Q. How does the aminomethyl group influence the compound’s kinase inhibition activity compared to hydroxymethyl analogs?

  • Methodological Answer : The aminomethyl group enhances hydrogen-bonding potential with kinase active sites. For example, molecular docking studies (using AutoDock Vina or Schrödinger Suite) reveal that the -NH2 group forms salt bridges with Asp86 in MAPK14, improving binding affinity compared to hydroxymethyl analogs . To validate, perform kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (1–100 µM) and compare IC50 values against control compounds like staurosporine .

Q. What computational methods are used to study its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use Glide (Schrödinger) or AutoDock to model binding poses. Set Cys552 as a covalent bonding residue for kinases and apply "Very Accurate but Slow" scoring for precision .
  • MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy via MM-PBSA .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity across kinase families .

Q. How can coordination complexes of this compound be synthesized and analyzed?

  • Methodological Answer :
  • Synthesis : React this compound (1 eq) with Cu(II) acetate (0.5 eq) in methanol at 60°C for 6 hours. Isolate the complex via centrifugation and wash with cold ether .
  • Characterization :
  • XRD : Determine crystal structure to confirm octahedral geometry around Cu(II) and ligand coordination modes .
  • EPR : Analyze g-values (~2.1) and hyperfine splitting to verify Cu(II) oxidation state .
  • UV-Vis : Monitor d-d transitions (λ = 600–800 nm) in DMSO .

Data Contradictions and Alternative Approaches

  • Synthesis Routes : While emphasizes chemical reduction (NaBH4), proposes biocatalytic methods using Burkholderia sp. MAK1 for analogous pyridinols, suggesting microbial oxidation as a greener alternative .
  • Kinase Inhibition : attributes activity to hydroxymethyl analogs, but the aminomethyl derivative may exhibit stronger basicity, altering binding kinetics. Comparative IC50 studies are recommended to resolve this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.